

# Cellular Targets of Abnormal Cannabidiol: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Abnormal cannabidiol (AbCBD) is a synthetic regioisomer of cannabidiol (CBD) that, unlike its more famous counterpart, exhibits unique pharmacological properties.[1] It produces vasodilator effects, lowers blood pressure, and modulates immune cell responses without inducing psychoactive effects.[1] These actions are mediated through a distinct set of cellular targets, separate from the classical cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the primary cellular targets of AbCBD, focusing on the G-protein coupled receptors GPR55 and GPR18. We will delve into the quantitative pharmacological data, elucidate the downstream signaling pathways, and provide detailed experimental protocols for studying these interactions.

### **Primary Cellular Target: GPR55**

GPR55 is an orphan G-protein coupled receptor that has been proposed as a third cannabinoid receptor.[2][3] It is activated by a variety of cannabinoid ligands, including AbCBD.

# **Quantitative Pharmacological Data**

The following table summarizes the available quantitative data for the interaction of **Abnormal Cannabidiol** with the GPR55 receptor.



| Ligand               | Receptor       | Assay Type       | Parameter | Value (µM) | Reference |
|----------------------|----------------|------------------|-----------|------------|-----------|
| Abnormal cannabidiol | Human<br>GPR55 | GTPyS<br>Binding | EC50      | 2.5        |           |
| Abnormal cannabidiol | Human CB1      | GTPyS<br>Binding | EC50      | >30        |           |
| Abnormal cannabidiol | Human CB2      | GTPyS<br>Binding | EC50      | >30        |           |

# **Signaling Pathways**

Activation of GPR55 by AbCBD initiates a cascade of intracellular signaling events. The receptor primarily couples to G $\alpha$ 13, leading to the activation of the small GTPase RhoA.[4] This, in turn, can stimulate downstream effector pathways, including the activation of transcription factors like NFAT and the phosphorylation of ERK1/2. GPR55 activation also leads to an increase in intracellular calcium concentrations.[3][4]





Click to download full resolution via product page

**GPR55 Signaling Pathway** 

### **Experimental Protocols**

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [ $^{35}$ S]GTPyS, to G $\alpha$  subunits upon receptor stimulation.

#### Materials:

- Cell membranes expressing the GPR55 receptor.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4.



- GDP (Guanosine diphosphate).
- [35S]GTPyS.
- Unlabeled GTPyS.
- Abnormal Cannabidiol.
- GF/C filter plates.
- Scintillation cocktail.

#### Procedure:

- Membrane Preparation: Prepare cell membranes from cells overexpressing GPR55. Protein concentration should be determined using a standard protein assay.
- Reaction Setup: In a 96-well plate, add the following in order:
  - 50 μL Assay Buffer.
  - 10  $\mu$ L of GDP to a final concentration of 10-100  $\mu$ M.
  - 20 μL of varying concentrations of **Abnormal Cannabidiol**. For total binding, add vehicle.
    For non-specific binding, add unlabeled GTPyS to a final concentration of 10 μM.
  - 20 μL of cell membranes (5-20 μg of protein).
- Initiation: Start the reaction by adding 10  $\mu$ L of [ $^{35}$ S]GTP $\gamma$ S to a final concentration of 0.05-0.1 nM.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with 200 μL of ice-cold wash buffer.
- Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.



 Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Generate dose-response curves and determine EC50 values.

This assay measures the increase in intracellular calcium concentration following receptor activation, typically using a calcium-sensitive fluorescent dye.

#### Materials:

- HEK293T cells transiently expressing GPR55.
- Fluo-4 AM calcium indicator dye.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Abnormal Cannabidiol.
- Fluorescence microplate reader (e.g., FLIPR, FlexStation).

#### Procedure:

- Cell Plating: Seed HEK293T cells expressing GPR55 in a 96-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the cells with Assay Buffer to remove excess dye.
- Compound Addition and Measurement: Place the cell plate into the fluorescence microplate reader. Add varying concentrations of **Abnormal Cannabidiol** to the wells and immediately measure the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC50 value from the dose-response curve.

### **Primary Cellular Target: GPR18**



GPR18 is another orphan G-protein coupled receptor that has been identified as a target for **Abnormal Cannabidiol**.[5] It is implicated in various physiological processes, including immune response and cardiovascular regulation.[5]

### **Quantitative Pharmacological Data**

Currently, there is a lack of specific binding affinity (Ki) and potency (EC50/IC50) values for the direct interaction of **Abnormal Cannabidiol** with the GPR18 receptor in the public domain literature. Functional assays have demonstrated that AbCBD acts as an agonist at this receptor.[5]

### **Signaling Pathways**

Upon activation by AbCBD, GPR18 can couple to both  $G\alpha i/o$  and  $G\alpha q$  proteins.[6] This dual coupling leads to the activation of downstream signaling pathways, including the mobilization of intracellular calcium and the phosphorylation of ERK1/2.[6] The  $G\alpha i/o$  pathway is typically associated with the inhibition of adenylyl cyclase, while the  $G\alpha q$  pathway activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium release and activate protein kinase C, respectively.





Click to download full resolution via product page

**GPR18 Signaling Pathway** 

### **Experimental Protocols**

This assay is used to determine the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

Materials:



- Cells expressing GPR18.
- · Serum-free cell culture medium.
- Abnormal Cannabidiol.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- SDS-PAGE and Western blotting equipment.

#### Procedure:

- Cell Culture and Starvation: Culture cells expressing GPR18 to near confluency. Serumstarve the cells for 4-6 hours prior to stimulation.
- Ligand Stimulation: Treat the cells with varying concentrations of Abnormal Cannabidiol for a specified time (e.g., 5-30 minutes).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
  - Wash and then incubate with the HRP-conjugated secondary antibody.



- Detect the signal using a chemiluminescent substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.

This assay measures the recruitment of  $\beta$ -arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

#### Materials:

- Cell line co-expressing GPR18 and a  $\beta$ -arrestin fusion protein (e.g., PathHunter®  $\beta$ -arrestin cells).
- Abnormal Cannabidiol.
- Assay-specific detection reagents.
- Luminometer.

Procedure (Example using PathHunter® technology):

- Cell Plating: Plate the PathHunter® GPR18 cells in a 384-well white, solid-bottom plate and incubate overnight.
- Compound Addition: Add varying concentrations of **Abnormal Cannabidiol** to the wells.
- Incubation: Incubate the plate at 37°C for 90 minutes.
- Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
- Measurement: Measure the chemiluminescent signal using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment.
  Generate dose-response curves and calculate EC50 values.



### Conclusion

Abnormal cannabidiol exerts its unique pharmacological effects primarily through the activation of the orphan G-protein coupled receptors GPR55 and GPR18. While its interaction with GPR55 is better characterized quantitatively, its agonistic activity at GPR18 is also well-established through functional assays. The signaling pathways downstream of these receptors involve classic G-protein signaling cascades, leading to the modulation of intracellular calcium and the MAP kinase pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate pharmacology of Abnormal Cannabidiol and its potential as a therapeutic agent. Further research is warranted to determine the precise binding affinities of AbCBD at these receptors and to fully elucidate the physiological and pathological roles of these interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity of molecular targets and signaling pathways for CBD PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel endocannabinoid receptor GPR18 is expressed in the rostral ventrolateral medulla and exerts tonic restraining influence on blood pressure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cellular Targets of Abnormal Cannabidiol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056573#cellular-targets-of-abnormal-cannabidiol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com